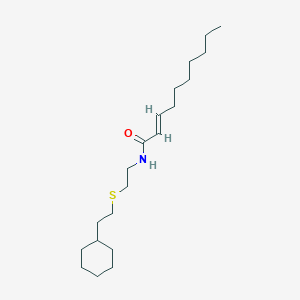
3,5-Dichloro-6-cyclohexyl-1,4-oxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-6-cyclohexyl-1,4-oxazin-2-one is a chemical compound with the molecular formula C10H11Cl2NO2 It is known for its unique structure, which includes a cyclohexyl group and two chlorine atoms attached to an oxazinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-6-cyclohexyl-1,4-oxazin-2-one typically involves the reaction of cyclohexylamine with a suitable chlorinated precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxazinone ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Typically, the industrial synthesis follows similar principles as the laboratory-scale synthesis but is optimized for scalability and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-6-cyclohexyl-1,4-oxazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The oxazinone ring can be hydrolyzed to form corresponding amides and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-6-cyclohexyl-1,4-oxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-6-cyclohexyl-1,4-oxazin-2-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichloro-2H-1,4-oxazin-2-one: Lacks the cyclohexyl group, leading to different reactivity and applications.
6-Cyclohexyl-2H-1,4-oxazin-2-one: Does not have chlorine atoms, affecting its chemical properties and uses.
3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one: Contains a methyl group instead of a cyclohexyl group, resulting in different physical and chemical characteristics.
Uniqueness
3,5-Dichloro-6-cyclohexyl-1,4-oxazin-2-one is unique due to the presence of both chlorine atoms and a cyclohexyl group, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
125849-99-2 |
|---|---|
Molekularformel |
C10H11Cl2NO2 |
Molekulargewicht |
248.1 g/mol |
IUPAC-Name |
3,5-dichloro-6-cyclohexyl-1,4-oxazin-2-one |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-7(6-4-2-1-3-5-6)15-10(14)9(12)13-8/h6H,1-5H2 |
InChI-Schlüssel |
MZNMYIBTDRKGFC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=C(N=C(C(=O)O2)Cl)Cl |
Kanonische SMILES |
C1CCC(CC1)C2=C(N=C(C(=O)O2)Cl)Cl |
Synonyme |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-cyclohexyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)




![3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B140186.png)






